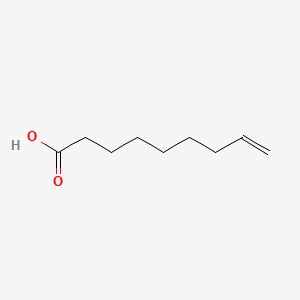

8-Nonenoic acid

Vue d'ensemble

Description

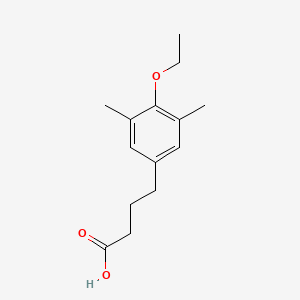

Influence of 8-Methyl-Nonenoic Acid on Capsaicin Biosynthesis

The study investigates the role of 8-methyl-nonenoic acid in the biosynthesis of capsaicin in Capsicum spp. It was found that the levels of 8-methyl-nonenoic acid significantly influence capsaicin production, with a higher pool of this fatty acid derivative correlating with increased capsaicin levels. The inhibition of 8-methyl-nonenoic acid synthesis led to a decrease in capsaicin biosynthesis, highlighting its importance in the metabolic pathway. The expression of the keto acyl synthase (KAS) gene, which is involved in the synthesis of 8-methyl-nonenoic acid, was also studied and found to be developmentally regulated in the fruit's placenta .

Synthesis of N-Acetylneuraminic Acid Analogues

This research focuses on the synthesis of 8-carbon and 7-carbon analogues of N-acetylneuraminic acid to understand the structural requirements of this substrate for certain enzymes. The 8-carbon analogue was synthesized through the alkaline condensation of specific precursors, and both analogues were also isolated from modified Collocalia mucoid. These compounds are important for studying the interactions with enzymes that utilize N-acetylneuraminic acid .

Ahmad-Strong Synthesis of Pentadecynoic Acids

The paper describes the synthesis of pentadecynoic acids with triple bonds at the 8-, 9-, and 10-positions using the Ahmad-Strong method. The synthesis achieved a 65% overall yield and demonstrated that the melting points of these acids vary significantly with the position of unsaturation, which is in contrast to the behavior of octadecynoic acids .

Conformation of a Hybrid Tripeptide

A study on the conformation of a hybrid tripeptide containing an eight-membered cyclic beta-amino acid and 2-aminoisobutyric acids was conducted. The tripeptide was synthesized using conventional solution methods, and its conformation was analyzed through X-ray crystallography, revealing an 11-membered hydrogen-bonded turn in the solid state .

Synthesis of Lipoxygenase Substrates

The synthesis of 18-iodooctadeca-(8Z,11Z)-dienoic acid is detailed in this paper. This compound serves as an intermediate for creating lipoxygenase substrates with bulky substituents at the ω-position. The synthesis involved several steps, including Cu(I)-catalyzed cross-coupling and hydrogenation, resulting in a 53% overall yield .

Study of a Crown Ether.Mineral Acid.Water Complex

The X-ray crystal structure of a complex formed by a crown ether, nitric acid, and water was determined. The study found that the complex did not form a hydronium ion, which is unusual for strong mineral acid adducts in the solid state. This finding has implications for understanding the behavior of such complexes .

Synthesis of Octadecadienoic Acids

This research outlines the synthesis of 9,15-, 8,15-, and 7,15-octadecadienoic acids, which are important for studying the autoxidation of iso-linoleic acids. The synthesis involved the coupling of ω-iodo-3-alkynes with ω-chloro-1-alkynes and subsequent reactions to form the desired dienoic acids .

Synthesis of a Key Building Block for HCV NS3 Protease Inhibitor

A new procedure for synthesizing (S)-2-(cyclopentyloxycarbonyl)amino-8-nonenoic acid, a key building block for the HCV NS3 protease inhibitor BILN 2061, was developed. The synthesis featured a kinetic resolution of racemic 2-acetylamino-8-nonenoic acid and included a step for recycling the undesired enantiomer. The process was scaled up to pilot-plant production .

Crystal Structure of 8-Aminocaprylic Acid

The crystal structure of 8-aminooctanoic acid was determined, showing that it crystallizes in a zwitterionic form. The structure is stabilized by a network of hydrogen bonds, with each molecule linked to six neighbors, forming chains that dominate the crystal packing .

Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid

The paper presents a practical process for the asymmetric synthesis of iso-Boc (S)-2-amino-8-nonenoic acid with high enantioselectivity. The process involves an enzymatic reductive amination of an α-keto acid substrate, which is prepared via a Grignard addition to diethyl oxalate. The synthesis achieves a high overall yield and enantiomeric excess without the need for intermediate isolation .

Applications De Recherche Scientifique

Application 1: Inhibition of Aquaculture Pathogen Saprolegnia parasitica

- Summary of the Application : 8-Nonenoic acid is produced by the bacterial endophyte Kocuria flava, which inhabits the marine macroalga Bryopsis plumosa. This volatile organic compound (VOC) has been found to inhibit and kill the pathogen Saprolegnia parasitica, an oomycete that causes saprolegniasis—a disease affecting a wide range of aquatic animals .

- Methods of Application or Experimental Procedures : The production of 8-Nonenoic acid by the endophyte was confirmed using analytical chemistry tools. The compound’s ability to treat S. parasitica was then tested in in vitro and in vivo bioassays .

- Results or Outcomes : In the in vivo bioassays, it was found that 5 mg/L of the compound improves the survival of larvae challenged with S. parasitica by 54.5% .

Application 2: Production of Plasticizers and Fragrances

- Summary of the Application : Nonanoic Acid, also known as Pelargonic Acid, is a naturally occurring, saturated fatty acid that has wide-ranging applications in various industries . It is used in the production of plasticizers, which are substances added to plastics to increase their flexibility . It is also used in the manufacture of esters for artificial flavorings and fragrances due to its rancid smell .

- Methods of Application or Experimental Procedures : Nonanoic Acid is predominantly synthesized via the oxidation of nonanal (also known as pelargonaldehyde), which in turn can be produced via the hydroformylation of 1-octene .

- Results or Outcomes : The use of Nonanoic Acid in these applications has led to the production of flexible plastics and the creation of various artificial flavorings and fragrances .

Application 3: Capsaicin Biosynthesis

- Summary of the Application : 8-Nonenoic acid has been mentioned in the context of capsaicin biosynthesis . Capsaicin is the compound that gives chili peppers their characteristic heat and has multiple uses, including in medicine and food industries .

- Methods of Application or Experimental Procedures : The exact role and method of application of 8-Nonenoic acid in capsaicin biosynthesis is not specified in the source .

- Results or Outcomes : The outcome of this application is the production of capsaicin, a molecule with multiple uses .

Application 4: Non-Systemic Insecticide, Miticide, and Herbicide

- Summary of the Application : Nonanoic Acid is often used in the agriculture industry as a non-systemic insecticide, miticide, and herbicide . It can be used to control pests and weeds without being absorbed by the plant .

- Methods of Application or Experimental Procedures : Nonanoic Acid is typically applied directly to the pests or the area to be treated . The exact method of application can vary depending on the specific pest or weed problem and the type of crop or plant being treated .

- Results or Outcomes : The use of Nonanoic Acid in these applications can help to control pests and weeds, thereby improving crop yield and quality .

Application 5: Oxidation of Unsaturated Fatty Acids

- Summary of the Application : 8-Nonenoic acid has been used in the study of the oxidation of unsaturated fatty acids . This process is important in various biological and industrial processes .

- Methods of Application or Experimental Procedures : The exact method of application of 8-Nonenoic acid in this context is not specified in the source .

- Results or Outcomes : The study found that about 25% of 8-Nonenoic acid was oxidized .

Safety And Hazards

8-Nonenoic acid is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

Orientations Futures

One study found that 8-Nonenoic acid, produced by the bacterial endophyte Kocuria flava, inhibits the growth of the aquaculture pathogen Saprolegnia parasitica . This establishes the groundwork for future studies of endophytic biocontrol agents from macroalgae . The use of this compound could enable managing oomycete agricultural pathogens in general, and S. parasitica in particular, a major causal agent in aquaculture diseases .

Propriétés

IUPAC Name |

non-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h2H,1,3-8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQOXJOAQMCOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185529 | |

| Record name | 8-Nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nonenoic acid | |

CAS RN |

31642-67-8 | |

| Record name | 8-Nonenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031642678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31642-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-NONENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QA4Y5MV0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345028.png)

![8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1345030.png)

![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)

![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)

![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)

![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)